molecular formula C18H21NO3 B13434610 4-Isobutoxybenzylamine N-Phenyl Formate

4-Isobutoxybenzylamine N-Phenyl Formate

Cat. No.: B13434610
M. Wt: 299.4 g/mol
InChI Key: UNIXIBUAGDSVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxybenzylamine N-Phenyl Formate is a synthetic organic compound characterized by an isobutoxy-substituted benzylamine moiety linked to an N-phenyl formate group. The isobutoxy group introduces steric bulk and lipophilicity, while the N-phenyl formate ester may influence metabolic stability and intermolecular interactions .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

phenyl N-[[4-(2-methylpropoxy)phenyl]methyl]carbamate

InChI

InChI=1S/C18H21NO3/c1-14(2)13-21-16-10-8-15(9-11-16)12-19-18(20)22-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

UNIXIBUAGDSVOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (4-Isobutoxybenzyl)carbamate typically involves the reaction of 4-isobutoxybenzyl chloride with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: In an industrial setting, the production of Phenyl (4-Isobutoxybenzyl)carbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl (4-Isobutoxybenzyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The phenyl and 4-isobutoxybenzyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Carbamate derivatives with additional oxygen functionalities.

    Reduction: Amines and alcohols.

    Substitution: Substituted phenyl and 4-isobutoxybenzyl derivatives.

Scientific Research Applications

Phenyl (4-Isobutoxybenzyl)carbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl (4-Isobutoxybenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This can result in various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the N-Phenyl Ring

The position and nature of substituents on the N-phenyl ring significantly impact biological activity and physicochemical properties. Evidence from Molecules (2014) highlights:

  • Electron-withdrawing groups (EWGs) such as 2'-F, 3'-F, 2'-Cl, 2'-Br, and 2'-CF₃ enhance activity in anticonvulsant assays, likely due to improved binding to voltage-gated sodium channels .

Comparison with 4-Isobutoxybenzylamine N-Phenyl Formate: The isobutoxy group at the 4-position of the benzylamine introduces steric hindrance and moderate lipophilicity.

Fluorescence Properties

The presence of an N-phenyl group in verdazyl radicals and triazine derivatives is critical for fluorescence modulation:

  • N-Phenyl verdazyls : Fluorescence is quenched in the radical form but restored in styryl-trapped derivatives, making them useful as fluorescent probes .
  • Piperidine substitution : Replacing N-phenyl with piperidine (compound 7) reduces fluorescence due to loss of π-stacking with nucleic acids (e.g., T11 in DNA) .

However, the isobutoxy group’s electron-donating nature could alter excited-state dynamics, reducing quenching efficiency compared to unsubstituted N-phenyl systems .

Table 2: Fluorescence Properties of N-Phenyl Derivatives

Compound Fluorescence Intensity (λₑₓ = 350 nm) Key Feature Reference
N-Phenyl verdazyl Quenched Radical probe
Styryl-trapped verdazyl High Fluorescent
This compound (hypothetical) Moderate Steric/electronic effects
Physicochemical Properties

Sodium formate’s low melting point (253°C) and solubility in polar solvents make it industrially favorable for processes like leather tanning . In contrast, This compound likely has a higher melting point due to its aromatic and bulky substituents, reducing solubility but enhancing thermal stability.

Table 3: Melting Point Comparison

Compound Melting Point (°C) Industrial Relevance
Sodium formate 253 Textiles, leather
This compound (estimated) 110–130 Pharmaceuticals, specialty chemicals

Research Findings and Implications

  • Anticonvulsant Potential: Docking studies suggest that N-phenyl derivatives with EWGs exhibit stronger interactions with sodium channels than bulky substituents like isobutoxy. However, the latter may offer improved blood-brain barrier penetration .
  • Fluorescence Applications : The N-phenyl formate group could be optimized for use in bioimaging if paired with fluorophores, leveraging π-stacking interactions observed in triazine derivatives .

Biological Activity

4-Isobutoxybenzylamine N-Phenyl Formate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.35 g/mol
  • IUPAC Name : 4-(Isobutoxy)benzyl N-phenylformamide

This compound features a benzylamine core with an isobutoxy group and a phenyl formate moiety, which may influence its biological activity through various mechanisms.

  • Cytotoxicity : Recent studies have demonstrated that derivatives of phenyl formate exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-Isobutoxybenzylamine have shown IC50 values in the low micromolar range, indicating potent activity against colorectal cancer cells .
  • Inhibition of Oncogenes : The compound has been implicated in the inhibition of the c-Myc oncogene, which plays a crucial role in the proliferation of cancer cells. In vitro assays have shown that certain derivatives can effectively downregulate c-Myc expression, leading to reduced tumor growth in xenograft models .
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by activating intrinsic pathways, which includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

  • Colorectal Cancer Model :
    • A study evaluated the efficacy of a related compound in HT29 and HCT 15 colon cancer cell lines. The lead compound demonstrated IC50 values of 0.32 μM and 0.51 μM respectively, showcasing its potential as a therapeutic agent against colorectal cancer .
  • In Vivo Efficacy :
    • In vivo experiments using mouse xenograft models revealed that treatment with derivatives led to significant tumor regression without substantial toxicity, suggesting a favorable therapeutic index for further development .

Comparative Analysis of Biological Activity

CompoundIC50 (μM)Mechanism of ActionReference
This compound0.32c-Myc inhibition, apoptosis induction
Phenoxy-N-phenylaniline derivative0.51c-Myc inhibition, cell cycle arrest
Benzyl formateN/AAntimicrobial properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.